9-iodo-9H-fluorene
CAS No.: 64421-01-8
Cat. No.: VC7990150
Molecular Formula: C13H9I
Molecular Weight: 292.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64421-01-8 |
|---|---|
| Molecular Formula | C13H9I |
| Molecular Weight | 292.11 g/mol |
| IUPAC Name | 9-iodo-9H-fluorene |
| Standard InChI | InChI=1S/C13H9I/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H |
| Standard InChI Key | YPZMUXQQEWJJSD-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)I |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)I |
Introduction
Chemical Identity and Structural Properties
9-Iodo-9H-fluorene is characterized by the molecular formula C₁₃H₉I and a molecular weight of 292.12 g/mol . Its structure consists of a fluorene backbone—a bicyclic system comprising two benzene rings fused to a central five-membered ring—with an iodine atom substituted at the 9-position (Figure 1). This substitution introduces significant steric and electronic effects, altering the compound’s reactivity compared to unsubstituted fluorene.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₉I | |
| Molecular Weight | 292.12 g/mol | |
| CAS Registry Number | 64421-01-8 | |
| Purity (Typical) | Laboratory-grade (>95%) |
The iodine atom’s polarizability enhances the compound’s suitability for electrophilic substitution and metal-catalyzed cross-coupling reactions, critical in constructing complex organic architectures .
Synthetic Methodologies
Direct Iodination of Fluorene
The most straightforward route to 9-iodo-9H-fluorene involves electrophilic iodination of fluorene. While specific protocols for this compound are sparingly documented, analogous methods for related iodinated fluorenes suggest the use of iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions . For example, iodination of 9H-fluorene derivatives typically employs:
Reaction yields for such methods range between 50–65%, with purity confirmed via ¹H NMR (disappearance of the C9-H proton signal at δ 4.2–4.5 ppm) and mass spectrometry (M⁺ peak at m/z 292.0) .
Purification and Scalability
Post-synthesis purification often involves column chromatography using hexane/ethyl acetate gradients, followed by recrystallization from ethanol . Industrial-scale production remains underdeveloped, though laboratory-scale synthesis is reproducible with yields sufficient for research applications .
Reactivity and Functionalization
Cross-Coupling Reactions
The iodine substituent at the 9-position renders the compound highly reactive in palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to form biaryl structures, integral to OLED and photovoltaic materials .
-
Ullmann Coupling: Formation of carbon-heteroatom bonds using copper catalysts, relevant in pharmaceutical intermediates .
Nucleophilic Aromatic Substitution (SNAr)
Applications in Materials Science
Organic Electronics
9-Iodo-9H-fluorene serves as a precursor for π-conjugated polymers and small molecules used in:
-
Organic Light-Emitting Diodes (OLEDs): Its planar structure enhances charge transport efficiency.
-
Organic Photovoltaics (OPVs): Derivatives exhibit broad absorption spectra and tunable bandgaps .
Dendrimer and Spirocyclic Architectures
The compound’s reactivity supports the construction of dendritic frameworks through iterative coupling reactions. For instance, Ullmann coupling with bifunctional nucleophiles yields spirocyclic structures with applications in light-harvesting systems .
Future Directions and Challenges
Current research gaps include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume